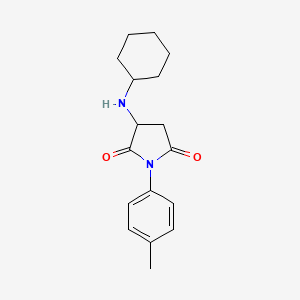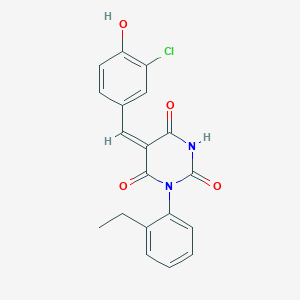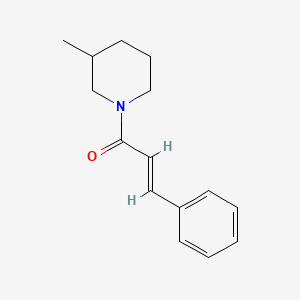![molecular formula C11H15BrN2O B3920169 3-bromo-N-[2-(dimethylamino)ethyl]benzamide CAS No. 6218-08-2](/img/structure/B3920169.png)
3-bromo-N-[2-(dimethylamino)ethyl]benzamide
Descripción general
Descripción
3-bromo-N-[2-(dimethylamino)ethyl]benzamide, also known as BDEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. BDEB is a small molecule that belongs to the class of benzamides, which are known to have diverse biological activities.
Mecanismo De Acción
The mechanism of action of 3-bromo-N-[2-(dimethylamino)ethyl]benzamide is not fully understood. However, it has been proposed that 3-bromo-N-[2-(dimethylamino)ethyl]benzamide may act by inhibiting the activity of enzymes involved in cell growth and proliferation. Specifically, 3-bromo-N-[2-(dimethylamino)ethyl]benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure. Inhibition of HDACs by 3-bromo-N-[2-(dimethylamino)ethyl]benzamide leads to the accumulation of acetylated histones, which in turn leads to the activation of tumor suppressor genes and inhibition of oncogenes.
Biochemical and Physiological Effects:
3-bromo-N-[2-(dimethylamino)ethyl]benzamide has been shown to have several biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. 3-bromo-N-[2-(dimethylamino)ethyl]benzamide has also been found to inhibit angiogenesis, which is the process of new blood vessel formation that is required for tumor growth and metastasis. Additionally, 3-bromo-N-[2-(dimethylamino)ethyl]benzamide has been shown to modulate immune responses by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-bromo-N-[2-(dimethylamino)ethyl]benzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular processes. Additionally, 3-bromo-N-[2-(dimethylamino)ethyl]benzamide has been shown to have low toxicity, making it a safe compound to work with. However, one limitation of 3-bromo-N-[2-(dimethylamino)ethyl]benzamide is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-bromo-N-[2-(dimethylamino)ethyl]benzamide. One area of interest is the development of 3-bromo-N-[2-(dimethylamino)ethyl]benzamide derivatives with improved solubility and bioavailability. Additionally, 3-bromo-N-[2-(dimethylamino)ethyl]benzamide could be used in combination with other anticancer drugs to enhance their efficacy. Furthermore, the mechanism of action of 3-bromo-N-[2-(dimethylamino)ethyl]benzamide could be further elucidated to identify new targets for cancer therapy. Finally, 3-bromo-N-[2-(dimethylamino)ethyl]benzamide could be tested in animal models of cancer to evaluate its therapeutic potential in vivo.
Aplicaciones Científicas De Investigación
3-bromo-N-[2-(dimethylamino)ethyl]benzamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to have anticancer, antiviral, and antibacterial activities. 3-bromo-N-[2-(dimethylamino)ethyl]benzamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been reported to possess antiviral activity against influenza A and B viruses. Additionally, 3-bromo-N-[2-(dimethylamino)ethyl]benzamide has been found to exhibit antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.
Propiedades
IUPAC Name |
3-bromo-N-[2-(dimethylamino)ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c1-14(2)7-6-13-11(15)9-4-3-5-10(12)8-9/h3-5,8H,6-7H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYHEJFSZYVDSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90392820 | |
| Record name | 3-bromo-N-[2-(dimethylamino)ethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-[2-(dimethylamino)ethyl]benzamide | |
CAS RN |
6218-08-2 | |
| Record name | 3-bromo-N-[2-(dimethylamino)ethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2,7-diethoxy-1-naphthyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3920099.png)


![1-(2-methylphenyl)-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3920120.png)
![4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B3920134.png)
![N'-[(2,4-dichlorobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B3920144.png)
![isopropyl 5-(4-methoxyphenyl)-7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3920149.png)
![4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B3920156.png)
![N'-[(2-iodobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B3920164.png)
![6-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3920173.png)
![N-(3-methoxy-4-{2-[(4-methylphenyl)thio]ethoxy}benzylidene)-4H-1,2,4-triazol-4-amine](/img/structure/B3920180.png)


![3-(3-{[(1H-imidazol-2-ylmethyl)amino]methyl}-1H-indol-1-yl)propanamide](/img/structure/B3920204.png)